
Delta-5(10)-8-alfa-Levonorgestrel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Delta-5(10)-8-alfa-Levonorgestrel is a synthetic progestin hormone used in hormonal contraceptives. It is a third-generation progestin and is considered to have a better safety profile than earlier generations of progestins. The purpose of
Scientific Research Applications
Marine Biology and Aquaculture
Delta-5 elongases: play a crucial role in the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs), which are vital for the health and growth of marine organisms. In a study involving marine diatoms, the knockout of a gene encoding delta-5 elongase led to a significant reduction in docosahexaenoic acid (DHA) synthesis . This has implications for aquaculture, where the manipulation of fatty acid pathways can optimize the nutritional value of cultured fish, making them healthier for human consumption.
Dermatology
In dermatological research, compounds like Delta-5® oil , which contains anti-inflammatory fatty acids, have shown promise in improving skin barrier function . This application is particularly relevant for conditions like eczema or psoriasis, where skin barrier integrity is compromised.
Nutrition and Dietetics
Delta-5 fatty acids, including those derived from Delta-5(10)-8-alfa-Levonorgestrel, have been studied for their potential health benefits. They are believed to have lipid-lowering and anti-inflammatory effects, which could be beneficial in the development of functional foods and dietary supplements aimed at improving cardiovascular health and reducing inflammation .
Biotechnology
The engineering of yeast strains with altered sterol composition, such as those lacking delta-5 desaturase activity, has shown improved thermotolerance . This has significant applications in industrial biotechnology, particularly in the production of biofuels and biochemicals under high-temperature conditions.
Pharmacology
Delta-5 desaturase inhibitors have been investigated for their potential to prevent atherosclerotic lesions . By modulating fatty acid composition and eicosanoid production, these inhibitors could offer a novel approach to preventing cardiovascular diseases.
Environmental Science
Research into environmental technologies, including those that may involve delta-5 fatty acid pathways, has shown that green technologies can help reduce greenhouse gas emissions and protect environmental quality . This is crucial for developing sustainable practices that mitigate the impact of climate change.
properties
| { "Design of the Synthesis Pathway": "Delta-5(10)-8-alfa-Levonorgestrel can be synthesized by starting with estrone and using a series of chemical reactions to convert it to levonorgestrel, followed by a final step to introduce the Delta-5(10)-8-alfa substitution.", "Starting Materials": [ "Estrone", "Sodium borohydride", "Acetic anhydride", "Sodium hydroxide", "Methyl iodide", "Bromine", "Cyclopentyl magnesium bromide", "Sodium hydride", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Estrone is reduced to 3-keto-5-alpha-androstane using sodium borohydride", "3-keto-5-alpha-androstane is acetylated using acetic anhydride to form 3-acetoxy-5-alpha-androstane-17-one", "3-acetoxy-5-alpha-androstane-17-one is treated with sodium hydroxide to form 3-hydroxy-5-alpha-androstane-17-one", "3-hydroxy-5-alpha-androstane-17-one is reacted with methyl iodide to form 3-methoxy-5-alpha-androstane-17-one", "3-methoxy-5-alpha-androstane-17-one is treated with bromine to form 3-bromo-5-alpha-androstane-17-one", "3-bromo-5-alpha-androstane-17-one is reacted with cyclopentyl magnesium bromide to form 3-cyclopentyl-5-alpha-androstane-17-one", "3-cyclopentyl-5-alpha-androstane-17-one is treated with sodium hydride and methyl iodide to form 3-cyclopentyl-5-alpha-androstane-17-beta-ol-3-one", "3-cyclopentyl-5-alpha-androstane-17-beta-ol-3-one is treated with sodium methoxide and methanol to form levonorgestrel", "Levonorgestrel is reacted with hydrochloric acid, sodium bicarbonate, and sodium chloride to introduce the Delta-5(10)-8-alfa substitution", "The final product, Delta-5(10)-8-alfa-Levonorgestrel, is extracted using ethyl acetate and water" ] } | |
CAS RN |
5772-36-1 |
Molecular Formula |
C21H28O2 |
Molecular Weight |
312.46 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



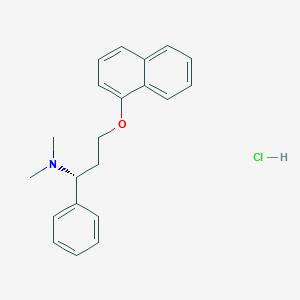
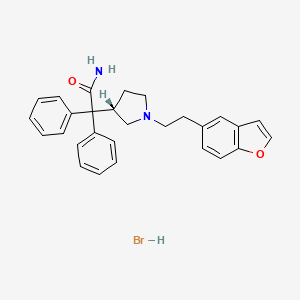
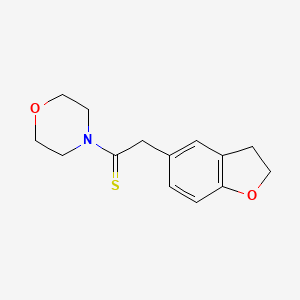

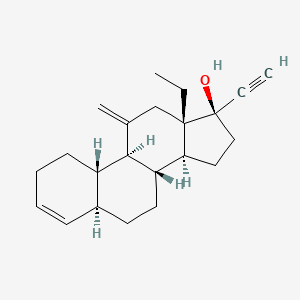
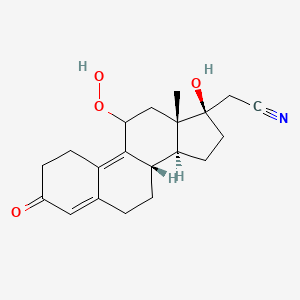

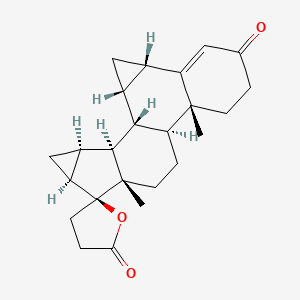
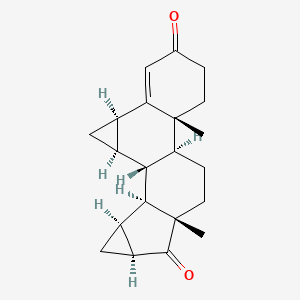
![(1aR,5aR,7aS,8S,8aS,9aS,9bS,9dR)-5'-Hydroxy-5a,7a-dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolan]-3(4H)-one](/img/structure/B601944.png)
